REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[N:12]1[CH:14]=[CH:15][CH:16]=[C:11]1[C:10]2=[O:17])=[O:4].O.[OH-].[Li+]>O.CO>[O:17]=[C:10]1[C:9]2[C:13](=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[CH:7][CH:8]=2)[N:12]2[CH:14]=[CH:15][CH:16]=[C:11]12 |f:1.2.3|
|
Name
|
9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid methyl ester
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC=C2C(C=3N(C12)C=CC3)=O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction medium is evaporated to dryness under vacuum
|
Type
|
EXTRACTION
|
Details
|
the medium is extracted with 3 times 35 ml of a mixture of dichloromethane and methanol (95/5 v/v)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 3 times 15 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2N(C3=C(C=CC=C13)C(=O)O)C=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |